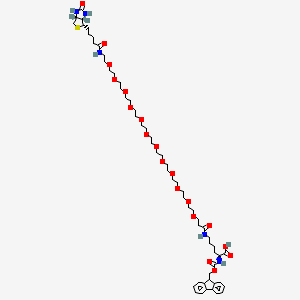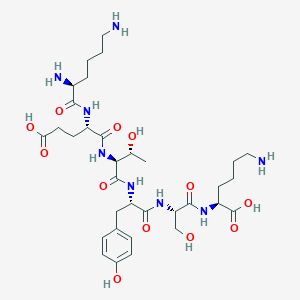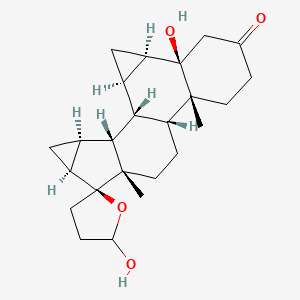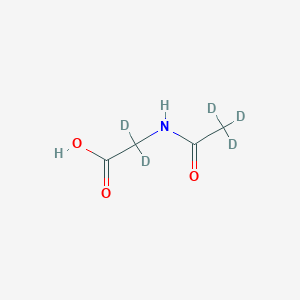
1-(2-Chlorphenyl)-1,2-Dihydro-5H-Tetrazol-5-on
Übersicht
Beschreibung
1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one (CPDT) is a chemical compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. CPDT is a small molecule that has a unique structure, with a tetrazole group attached to a phenyl ring. This structure makes it an attractive target for drug development and a potential therapeutic tool for various diseases.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antibakterielle und Antiparasitäre Eigenschaften
5-Nitroimidazole: , die eine ähnliche Grundstruktur wie unsere Zielverbindung aufweisen, sind historisch bekannt für ihre antibakteriellen und antiparasitären Eigenschaften . Die Entwicklung neuer synthetischer Verfahren für Nitroheterocyclen wie “1-(2-Chlorphenyl)-1,2-Dihydro-5H-Tetrazol-5-on” könnte zur Entdeckung neuartiger Behandlungen für Infektionen führen, die durch verschiedene Krankheitserreger verursacht werden, darunter Entamoeba histolytica, Giardia lamblia und Helicobacter pylori.
Organische Synthese: Zwischenprodukt für neuartige Verbindungen
Die Verbindung kann als Zwischenprodukt bei der Synthese einer Vielzahl neuartiger organischer Verbindungen dienen. Zum Beispiel kann sie verwendet werden, um stabile Carbanionen im 5-Nitroimidazol-Gerüst zu erzeugen, die dann mit verschiedenen Elektrophilen reagieren können, um neue Derivate mit potenziellen pharmakologischen Anwendungen zu erzeugen .
Pharmakologie: Entwicklung von entzündungshemmenden Mitteln
Chalcon-Derivate, die strukturell mit Tetrazolonen verwandt sind, haben sich als signifikant entzündungshemmend erwiesen . Durch die Erforschung der Reaktivität von “4-(2-Chlorphenyl)-1H-Tetrazol-5-on” können Forscher neue Chalcon-Analoga synthetisieren, die als potente entzündungshemmende Mittel wirken können.
Biochemie: Inhibitoren des photosynthetischen Elektronentransports
Verbindungen mit einem ähnlichen Gerüst wurden auf ihre Fähigkeit getestet, den photosynthetischen Elektronentransport (PET) in Pflanzen zu hemmen . Diese Anwendung ist entscheidend für das Verständnis der Pflanzenbiochemie und die Entwicklung von Herbiziden, die auf bestimmte Stoffwechselwege abzielen.
Wirkmechanismus
Target of Action
Compounds with a tetrazole ring, like these, are often seen in drugs that target enzymes or receptors in the body. The tetrazole ring can act as a bioisostere for the carboxylate group, which is a common moiety in many bioactive compounds .
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a specific molecule in the body. If the target is a receptor, the compound might either activate or inhibit the receptor, leading to changes in cell signaling .
Biochemical Pathways
Again, this would depend on the specific target. The compound could potentially affect any biochemical pathway in which the target is involved. For example, if the target is an enzyme involved in the synthesis of a certain neurotransmitter, the compound could affect the levels of that neurotransmitter in the brain .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can all affect its pharmacokinetics. For example, the presence of the tetrazole ring might affect the compound’s acidity and therefore its absorption and distribution .
Result of Action
The result of the compound’s action would depend on the specific effects of modulating the activity of the target. This could range from analgesic effects (if the target is involved in pain perception) to antihypertensive effects (if the target is involved in blood pressure regulation) .
Action Environment
Various environmental factors can influence the action, efficacy, and stability of a compound. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound. For example, the compound might be more stable and effective at physiological pH, but less so in acidic or basic conditions .
Biochemische Analyse
Biochemical Properties
1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive metabolites .
Cellular Effects
1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities. Long-term exposure to 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. High doses of 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one have been associated with toxicity, including liver and kidney damage, as well as adverse effects on the central nervous system .
Metabolic Pathways
1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and the levels of certain metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and distributed to various tissues, including the liver, kidneys, and brain .
Subcellular Localization
The subcellular localization of 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its localization to the nucleus can influence gene expression by interacting with nuclear proteins and transcription factors .
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-1H-tetrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLCSWYRVIMNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)NN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359020 | |
| Record name | Fentrazamide Metabolite solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98377-35-6 | |
| Record name | 1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98377-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098377356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fentrazamide Metabolite solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chlorophenyl)-1,2-dihydro-5H-tetrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Chlorophenyl)-1,2-dihydro-5H-tetrazole-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)










